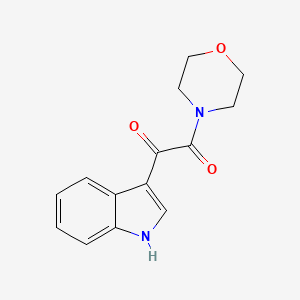

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone

Description

1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone (CAS: 5625-89-8) is a heterocyclic compound featuring an indole core linked to a morpholine moiety via a diketone bridge. The compound’s structure combines the aromatic indole system, known for interactions with biological targets like enzymes and receptors, with the morpholine ring, which enhances solubility and modulates pharmacokinetic properties. It is primarily used as a synthetic intermediate in medicinal chemistry for developing bioactive molecules, though direct therapeutic applications are yet to be fully explored .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13(14(18)16-5-7-19-8-6-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNYZFUEOJRQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include substituted indoles, reduced derivatives, and various addition products.

Scientific Research Applications

Biological Activities

1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone exhibits various biological activities that make it a candidate for further research in pharmacology:

1. Enzyme Inhibition

- Recent studies have highlighted the compound's potential as an allosteric inhibitor of specific enzymes, particularly lipoxygenases like ALOX15. The structural characteristics of the compound allow it to bind effectively within the enzyme's active site, altering its activity and potentially leading to therapeutic effects against inflammatory diseases .

- The inhibitory potency has been quantified using IC50 values, indicating its effectiveness in modulating enzyme activity. For instance, one study reported IC50 values for linoleate oxygenase activity that suggest significant selectivity and potency compared to reference compounds .

2. Anticancer Potential

- Indole derivatives are known for their anticancer properties, and 1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is no exception. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, contributing to its potential as an anticancer agent .

- The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

3. Neuroprotective Effects

- There is emerging evidence suggesting that indole derivatives can exhibit neuroprotective effects. Research indicates that 1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone may help in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies have documented the applications of 1-(1H-Indol-3-yl)-2-morpholin-4-yl-2-oxoethanone:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, influencing their biological activity, solubility, and target specificity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Anti-Tubercular Activity : Indole chalcones (e.g., furan/thiophene-substituted analogs) exhibit anti-Mtb activity but require higher concentrations (MIC > 190 μM) compared to clinical standards. The morpholine-linked diketone in the target compound lacks direct anti-TB data but may offer improved solubility over aryl-substituted chalcones .

Antifungal Potential: While 1-(1H-indol-3-yl) derivatives (e.g., 3b, 3c) show fungicidal activity against Candida spp., the morpholine group in the target compound could enhance cell penetration due to its oxygen-rich structure, though this remains untested .

Anticancer Applications : Thiosemicarbazide derivatives (e.g., compound 5 from ) demonstrate potent tubulin inhibition, whereas the target compound’s diketone bridge may favor interactions with ATP-binding pockets in kinases .

Structural Modifications: Substituent Effects: Replacing morpholine with diethylamino groups () increases lipophilicity (XLogP3 = 2.1 vs. Positional Isomerism: Analog 1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indole () shifts the indole substitution from position 3 to 1, likely reducing aromatic stacking interactions critical for receptor binding .

Biological Activity

1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₄H₁₄N₂O₃

- Molecular Weight : 258.27 g/mol

- CAS Number : 5625-89-8

The biological activity of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer research.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone significantly induced apoptosis through the activation of caspase pathways. The compound was tested at different concentrations, revealing a dose-dependent response in cell viability reduction.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was evaluated for its antimicrobial properties against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating infections caused by resistant bacterial strains.

Research Findings

Recent research has expanded on the pharmacological profile of 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone:

- Cytotoxicity Studies : Various assays (MTT, LDH) have confirmed its cytotoxic effects on tumor cells while sparing normal cells.

- Mechanistic Insights : Studies utilizing flow cytometry have elucidated its role in cell cycle arrest and apoptosis induction.

- In Vivo Studies : Animal models have shown promising results regarding tumor growth inhibition and improved survival rates when treated with this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-indol-3-yl)-2-morpholin-4-yl-2-oxoethanone?

A typical approach involves coupling indole derivatives with morpholine-containing acylating agents. For example, Friedel-Crafts acylation using a morpholine-based acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the morpholin-4-yl-2-oxoethyl group to the indole scaffold . Multi-step synthesis may require protecting group strategies to prevent side reactions, as seen in analogous indole-morpholine hybrid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

FT-IR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). NMR (¹H and ¹³C) resolves indole and morpholine proton environments, with indole C3-H typically appearing as a singlet near δ 7.1 ppm. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What solvents and reaction conditions optimize its stability during experiments?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while refrigerated storage (2–8°C) under inert atmosphere prevents degradation of the morpholine-oxoethyl moiety . Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the ketone group .

Q. How does the compound’s indole moiety influence its reactivity?

The indole C3 position is electrophilic, enabling substitutions or additions. The morpholin-4-yl-2-oxoethyl group introduces steric hindrance, directing reactions to the indole’s C2 or N1 positions. Comparative studies of similar indole derivatives highlight regioselectivity in alkylation and acylation reactions .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and electronic transitions. These models align with experimental FT-IR/Raman data and reveal charge distribution patterns, such as electron density localization on the morpholine oxygen and indole nitrogen .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?

Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to handle twinned or low-resolution data. For poor diffraction, optimize crystal growth via vapor diffusion with PEG-based precipitants. Anomalous scattering or synchrotron sources may improve phase resolution .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts)?

Dynamic effects like rotameric interconversion of the morpholine ring can cause NMR signal broadening. Variable-temperature NMR or 2D-COSY experiments clarify splitting patterns. For IR discrepancies, compare experimental data with DFT-simulated spectra to identify conformational isomers .

Q. How does the morpholine-oxoethyl group affect biological activity in structure-activity relationship (SAR) studies?

The morpholine ring enhances solubility and H-bond acceptor capacity, while the ketone group may act as a metabolic liability. In analogs, replacing morpholine with piperazine reduces off-target binding, as observed in kinase inhibitor studies .

Q. What are the implications of polymorphism for material science applications?

Polymorph screening via solvent recrystallization (e.g., ethanol/water mixtures) can reveal forms with distinct melting points or dissolution rates. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphic phases, critical for optimizing solid-state properties .

Q. How can synthetic yields be improved in multi-step protocols involving sensitive intermediates?

Employ flow chemistry for exothermic steps (e.g., acylation) to enhance control. Catalytic additives (e.g., DMAP) accelerate coupling reactions, and silica-supported scavengers purify intermediates without column chromatography, as demonstrated in indole-azepane hybrid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.